molecular formula C15H22N2O4 B5852626 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol

4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol

Cat. No. B5852626
M. Wt: 294.35 g/mol
InChI Key: OGVAVHHVZOBZBS-UHFFFAOYSA-N
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Description

4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol, also known as CRMP, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been used in a variety of scientific research applications, including as a tool for studying the nervous system and as a potential therapeutic agent for neurological disorders. In particular, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been shown to modulate the activity of microtubules, which are important components of the nervous system. Additionally, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol is complex and not fully understood. However, it is known that 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol interacts with microtubules and can modulate their activity. This modulation can affect the growth and stability of neurons, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, which may have implications for the treatment of psychiatric disorders. Additionally, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been shown to affect the growth and stability of neurons, which may have implications for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has several advantages for use in lab experiments. For example, it is a small, stable molecule that can be easily synthesized and purified. Additionally, it has been shown to be a reliable and reproducible tool for studying the nervous system. However, there are also limitations to the use of 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol. One area of focus could be on further elucidating its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol could be studied in the context of other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol could be used as a tool for studying the development and function of the nervous system, which could have implications for the treatment of developmental disorders such as autism.

Synthesis Methods

The synthesis of 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol involves a multi-step process that begins with the reaction of 2-methoxy-6-nitrophenol with cyclopropylmethylamine to form an intermediate compound. This intermediate is then reacted with propyl bromide to produce the final product, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol. The synthesis of 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been optimized to increase yield and purity, and it has been shown to be a reliable and reproducible method for producing the compound.

properties

IUPAC Name

4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-6-16(9-11-4-5-11)10-12-7-13(17(19)20)15(18)14(8-12)21-2/h7-8,11,18H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVAVHHVZOBZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421690

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